molecular formula C11H11BrIN3O2 B11808465 tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate

tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate

Cat. No.: B11808465
M. Wt: 424.03 g/mol
InChI Key: PWTHQVSGQRFZFX-UHFFFAOYSA-N
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Description

tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is a complex organic compound with the molecular formula C11H11BrIN3O2 and a molecular weight of 424.03241 . This compound is characterized by its unique structure, which includes both bromine and iodine atoms attached to a pyrrolo[2,3-b]pyrazine core. It is primarily used in research and development settings, particularly in the synthesis of more complex molecules.

Preparation Methods

The synthesis of tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate involves multiple steps, including halogenation and cyclization reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and hydrolyzing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for kinase inhibitors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate is not well-documented. its structure suggests that it may interact with various molecular targets, including enzymes and receptors, through its halogen atoms and pyrrolo[2,3-b]pyrazine core. These interactions could potentially modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

tert-Butyl 2-bromo-7-iodo-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H11BrIN3O2

Molecular Weight

424.03 g/mol

IUPAC Name

tert-butyl 2-bromo-7-iodopyrrolo[2,3-b]pyrazine-5-carboxylate

InChI

InChI=1S/C11H11BrIN3O2/c1-11(2,3)18-10(17)16-5-6(13)8-9(16)14-4-7(12)15-8/h4-5H,1-3H3

InChI Key

PWTHQVSGQRFZFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=NC(=CN=C21)Br)I

Origin of Product

United States

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